molecular formula C9H9BrO B2376291 8-Bromoisochroman CAS No. 846037-83-0

8-Bromoisochroman

Cat. No.: B2376291
CAS No.: 846037-83-0
M. Wt: 213.074
InChI Key: AGVNTWBJYBSROH-UHFFFAOYSA-N
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Description

8-Bromoisochroman: is a heterocyclic organic compound with the molecular formula C₉H₉BrO It is a derivative of isochroman, where a bromine atom is substituted at the 8th position of the isochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoisochroman can be synthesized through several synthetic routes. One common method involves the bromination of isochroman using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isochroman is fed into a reactor along with bromine and a suitable solvent. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoisochroman undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isochroman ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form isochroman.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include azidoisochroman, thioisochroman, and alkoxyisochroman.

    Oxidation Reactions: Products include isochromanone and isochromancarboxylic acid.

    Reduction Reactions: The major product is isochroman.

Scientific Research Applications

8-Bromoisochroman has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromoisochroman depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    Isochroman: The parent compound without the bromine substitution.

    8-Chloroisochroman: A similar compound with a chlorine atom instead of bromine.

    8-Fluoroisochroman: A similar compound with a fluorine atom instead of bromine.

Comparison: 8-Bromoisochroman is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro and fluoro analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions. The bromine atom’s larger size and higher polarizability can also affect the compound’s biological activity and binding interactions.

Properties

IUPAC Name

8-bromo-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNTWBJYBSROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846037-83-0
Record name 8-bromo-3,4-dihydro-1H-2-benzopyran
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